2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17790858
Molecular Formula: C8H9BrFNO2S
Molecular Weight: 282.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrFNO2S |
|---|---|
| Molecular Weight | 282.13 g/mol |
| IUPAC Name | 2-bromo-N-ethyl-6-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
| Standard InChI Key | DPLZGGDYKOHTTL-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C=CC=C1Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-bromo-N-ethyl-6-fluorobenzenesulfonamide, reflects its substitution pattern: a benzene ring with bromine at position 2, fluorine at position 6, and a sulfonamide group (-SO₂NH₂) at position 1, where the nitrogen is further substituted with an ethyl group (-CH₂CH₃). The canonical SMILES representation, CCNS(=O)(=O)C1=C(C=CC=C1Br)F, underscores its planar aromatic system and stereoelectronic features.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.13 g/mol |
| IUPAC Name | 2-bromo-N-ethyl-6-fluorobenzenesulfonamide |
| CAS Number | 177908-58-4 |
| InChI Key | DPLZGGDYKOHTTL-UHFFFAOYSA-N |
| PubChem CID | 130162625 |
Physicochemical Characteristics
While specific data on melting and boiling points remain undocumented, the compound’s solubility and reactivity can be inferred from its functional groups. The sulfonamide moiety confers polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The bromine and fluorine substituents introduce electronegativity, influencing electron distribution and reactivity in electrophilic substitution reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-bromo-N-ethyl-6-fluorobenzene-1-sulfonamide typically begins with 2-bromo-6-fluoroaniline, as outlined in a 2022 Chinese patent (CN115784896A) . The process involves four stages:
Table 2: Synthesis Steps from Patent CN115784896A
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| S1 | Amino protection of o-fluoroaniline | Acetic anhydride, Boc anhydride |
| S2 | Sulfonylation and amidation/esterification | Sulfur trioxide, ethylamine |
| S3 | Bromination | N-bromosuccinimide (NBS), DCM |
| S4 | Deprotection | Hydrochloric acid, methanol |
The bromination step (S3) employs NBS under controlled conditions to avoid over-bromination, while deprotection (S4) ensures high yield (>85%) of the final product .
Optimization Challenges
Key challenges include minimizing side reactions during sulfonylation and achieving regioselective bromination. Solvent choice (e.g., dichloromethane vs. acetonitrile) significantly impacts reaction efficiency, with polar aprotic solvents favoring sulfonamide formation.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The sulfonamide group mimics the tetrahedral intermediate in enzymatic reactions, enabling competitive inhibition. For example, in carbonic anhydrase inhibition, the sulfonamide’s sulfur atom coordinates with the active-site zinc ion, disrupting catalytic activity. This mechanism is analogous to FDA-approved sulfonamide drugs like acetazolamide.
Comparative Analysis with Analogous Compounds
Halogenated Sulfonamide Derivatives
Comparing 2-bromo-N-ethyl-6-fluorobenzene-1-sulfonamide with its chloro and iodo analogs reveals trends in reactivity and bioactivity:
Table 3: Comparison of Halogenated Sulfonamides
| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|
| 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide | 282.13 | Br, F | Enzyme inhibition, drug intermediate |
| 2-Chloro-N-ethyl-5-fluorobenzene-1-sulfonamide | 237.68 | Cl, F | Antimicrobial agents |
| N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide | 329.09 | I, F | Radiolabeled imaging probes |
Iodo derivatives exhibit higher molecular weights and potential for radiopharmaceutical use, whereas bromo and chloro analogs prioritize synthetic versatility .
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures prevalent in kinase inhibitors. For instance, its use in preparing tyrosine kinase inhibitors has been explored in patent US9233946B2, which details sulfonamide-based therapeutics for oncology .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethyl group and halogen substituents could optimize binding affinity and selectivity. For example, replacing ethyl with cyclopropyl may enhance hydrophobic interactions with enzyme pockets.
Toxicological Profiling
Despite its research utility, in vivo toxicity data are absent. Acute toxicity studies in model organisms are needed to establish safety margins for therapeutic applications.
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